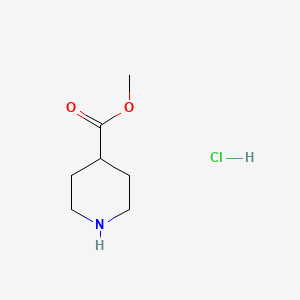

Methyl piperidine-4-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVNWNCTXQDFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996124 | |

| Record name | Methyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-86-4 | |

| Record name | 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7462-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7462-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Piperidine-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of methyl piperidine-4-carboxylate hydrochloride. This compound serves as a crucial intermediate in pharmaceutical synthesis and various research applications.[1][2]

Core Chemical Properties

This compound is a white to off-white solid.[2] It is recognized for its role as a versatile building block in the synthesis of more complex molecules, including analgesics and other therapeutic agents. The hydrochloride salt form enhances its stability and solubility in certain solvents.

Data Presentation: A Summary of Physicochemical Properties

The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.

| Property | Value | Source |

| CAS Number | 7462-86-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₁₄ClNO₂ | [4][7] |

| Molecular Weight | 179.65 g/mol | [5][8] |

| Melting Point | 160°C | [2] |

| Boiling Point | 85-90°C | [2] |

| Density | 1.06 g/cm³ | [2][9] |

| Flash Point | 89°C | [2] |

| Refractive Index | 1.465 | [2][9] |

| Appearance | White to off-white solid | [2] |

| Solubility | Slightly soluble in water.[10] | |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C.[2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis from N-Boc-Piperidine-4-carboxylic acid methyl ester

A common and high-yield method for the synthesis of this compound involves the deprotection of N-Boc-piperidine-4-carboxylic acid methyl ester.[1][2]

Materials:

-

N-Boc-Piperidine-4-carboxylic acid methyl ester (also referred to as methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate)

-

Dichloromethane (DCM)

-

4 M Hydrochloric acid (HCl) in Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (e.g., 2.16 g, 8.88 mmol) in dichloromethane (3 mL).[1][2]

-

To this solution, add a 4 M solution of hydrochloric acid in ethyl acetate (6 mL).[1][2]

-

Stir the reaction mixture at room temperature for 1.5 hours.[1][2]

-

Remove the solvent by concentration under reduced pressure.[1][2]

-

The resulting product is methyl 4-piperidinecarboxylate hydrochloride as a white solid. This procedure has been reported to yield approximately 99%.[1][2]

Characterization Protocols

The identity and purity of the synthesized compound are confirmed through various spectroscopic methods.

-

¹H NMR Spectroscopy: The product is characterized by ¹H NMR (400 MHz, CD₃OD). The expected signals are: δ 3.73 (s, 3H), 3.44-3.39 (m, 2H), 3.15-3.09 (m, 2H), 2.82-2.77 (m, 1H), 2.21-2.16 (m, 2H), 1.99-1.89 (m, 2H).[1][2]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (MS-ESI) can be used for mass analysis. The expected mass-to-charge ratio is m/z 144.2 [M + H - HCl]⁺.[1][2]

Visualizations: Workflows and Relationships

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound from its Boc-protected precursor.

Caption: A flowchart of the synthesis protocol.

Compound Characterization Logic

This diagram shows the logical flow from synthesis to the analytical confirmation of the final product's identity and purity.

Caption: The process of analytical verification.

References

- 1. This compound | 7462-86-4 [chemicalbook.com]

- 2. This compound CAS#: 7462-86-4 [m.chemicalbook.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 7462-86-4 | HAA46286 [biosynth.com]

- 5. This compound - [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 | CID 18783829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl piperidine-4-carboxylate | CAS#:2971-79-1 | Chemsrc [chemsrc.com]

- 10. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to Methyl Piperidine-4-carboxylate Hydrochloride

This technical guide provides a comprehensive overview of methyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and handling.

Core Compound Data

This compound is a piperidine derivative widely used as a building block in the synthesis of various active pharmaceutical ingredients. Its chemical and physical properties are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2][3] |

| Molecular Weight | 179.64 g/mol | [1][4] |

| CAS Number | 7462-86-4 | [2][4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 160°C | [3] |

| Synonyms | Methyl isonipecotate hydrochloride, Methyl 4-piperidinecarboxylate HCl | [1][3] |

Experimental Protocols

The synthesis of this compound is crucial for its application in further chemical reactions. A common and efficient method involves the deprotection of a Boc-protected precursor.

Synthesis from Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate using hydrochloric acid.

Materials:

-

Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate

-

Dichloromethane (DCM)

-

4 M Hydrochloric acid in Ethyl Acetate (EtOAc)

Procedure:

-

A solution of methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (8.88 mmol, 2.16 g) is prepared in dichloromethane (3 mL).[1]

-

To this solution, a 4 M solution of hydrochloric acid in ethyl acetate (6 mL) is added.[1]

-

The resulting reaction mixture is stirred at room temperature for a period of 1.5 hours.[1]

-

Following the reaction, the solvent is removed by concentration under reduced pressure.[1]

-

The final product, this compound, is obtained as a white solid with a yield of approximately 99% (1.59 g).[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its Boc-protected precursor.

Caption: Synthesis workflow for this compound.

References

Structure of Methyl piperidine-4-carboxylate hydrochloride

An In-depth Technical Guide to Methyl Piperidine-4-carboxylate Hydrochloride

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and research chemicals.[1][2] As a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom, this compound's structure is a common scaffold in medicinal chemistry. Its utility is primarily as a pharmaceutical intermediate, particularly in the development of analgesics and anti-inflammatory drugs.[2] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below. The compound exists as a white to yellow solid at room temperature.[3]

Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | methyl piperidine-4-carboxylate;hydrochloride | [4] |

| CAS Number | 7462-86-4 | [1][3][4][5][6][7] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][4] |

| Molecular Weight | 179.64 g/mol | [1][4][5] |

| Melting Point | 160°C | [8] |

| Boiling Point | 85-90°C | [8] |

| Flash Point | 160°C | [9] |

| Density | 1.06 g/mL | [8] |

| Solubility | Slightly soluble in water. | [10] |

| InChI Key | XAVNWNCTXQDFLF-UHFFFAOYSA-N | [3][4] |

| SMILES | COC(=O)C1CCNCC1.Cl | [4] |

Chemical Structure

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following table summarizes key spectroscopic data.

| Spectroscopic Data | Details |

| ¹H NMR | (400 MHz, CD₃OD): δ 3.73 (s, 3H), 3.44-3.39 (m, 2H), 3.15-3.09 (m, 2H), 2.82-2.77 (m, 1H), 2.21-2.16 (m, 2H), 1.99-1.89 (m, 2H).[1] |

| Mass Spectrometry | MS-ESI: m/z 144.2 [M + H - HCl]⁺.[1] |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound involves the deprotection of a Boc-protected precursor.[1]

Synthesis Workflow

Detailed Experimental Protocol

The following protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[1]

-

Reaction Setup : To a solution of methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (2.16 g, 8.88 mmol) in dichloromethane (DCM, 3 mL), add a 4 M solution of hydrochloric acid in ethyl acetate (EtOAc, 6 mL).

-

Reaction : Stir the reaction mixture at room temperature for 1.5 hours.

-

Workup : Remove the solvent by concentration under reduced pressure.

-

Product : The resulting white solid is this compound (1.59 g, 99% yield).[1]

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry.[1][2]

-

Pharmaceutical Synthesis : It is a key starting material for the synthesis of various biologically active molecules. Its applications include the creation of analgesics and anti-inflammatory drugs.[2]

-

Agrochemicals : This compound is also utilized in the formulation of agrochemicals, such as pesticides and herbicides.[2]

-

Material Science : In material science, it is used in the development of polymers and resins.[2]

-

Catalysis and Directed Synthesis : It serves as a reactant for the C-2 arylation of piperidines via directed transition metal-catalyzed sp3 C-H activation.[10] It is also used in the synthesis of antitubercular agents, aminopyrazine inhibitors, and orally available naphthyridine protein kinase D inhibitors.[10]

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored at room temperature and is incompatible with strong oxidizing agents.[3][10]

Conclusion

This compound is a fundamentally important molecule in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis, coupled with the reactivity of the piperidine ring and the methyl ester, makes it an invaluable precursor for a diverse range of more complex target molecules. This guide has provided a detailed overview of its structure, properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

- 1. This compound | 7462-86-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 7462-86-4 [sigmaaldrich.com]

- 4. 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 | CID 18783829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. parchem.com [parchem.com]

- 9. This compound | 7462-86-4 | HAA46286 [biosynth.com]

- 10. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methyl piperidine-4-carboxylate hydrochloride physical properties (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of methyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. This document includes a summary of its physical data, a detailed experimental protocol for its synthesis, and a workflow visualization to aid in laboratory procedures.

Core Physical Properties

This compound is a white to off-white solid at room temperature. Its physical properties are critical for its handling, storage, and application in synthetic chemistry.

Data Presentation

The quantitative physical properties of methyl piperidine-4-carboxylate and its hydrochloride salt are summarized in the table below for easy comparison.

| Property | This compound | Methyl Piperidine-4-carboxylate (Free Base) |

| CAS Number | 7462-86-4 | 2971-79-1 |

| Molecular Formula | C₇H₁₄ClNO₂ | C₇H₁₃NO₂ |

| Molecular Weight | 179.64 g/mol | 143.18 g/mol |

| Melting Point | 160 °C[1] | Not Applicable (Liquid at room temperature) |

| Boiling Point | Decomposes | 85-90 °C[1] |

| Appearance | White to off-white solid[1] | Liquid |

Experimental Protocols

The following section details a common and reliable method for the synthesis of this compound. Additionally, a standard procedure for determining the melting point of a solid organic compound is provided.

Synthesis of this compound

This protocol describes the synthesis of this compound from methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate.[2]

Materials:

-

Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate

-

Dichloromethane (DCM)

-

4 M Hydrochloric acid in Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (e.g., 2.16 g, 8.88 mmol) in dichloromethane (3 mL) in a round-bottom flask.

-

To this solution, add a 4 M solution of hydrochloric acid in ethyl acetate (6 mL).

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Following the reaction, remove the solvent by concentration under reduced pressure using a rotary evaporator.

-

The resulting white solid is this compound. The reported yield for this procedure is approximately 99%.[2]

Melting Point Determination

This outlines a general procedure for accurately measuring the melting point of a crystalline solid, such as this compound, using a capillary melting point apparatus.

Materials:

-

Dry sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample of this compound is completely dry.

-

If necessary, finely crush the crystalline sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. For a pure compound, this range should be narrow.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis protocol described above.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for melting point determination.

References

Methyl Isonipecotate Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization data for methyl isonipecotate hydrochloride (CAS No: 7462-86-4). The information is compiled from various sources to assist researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

Methyl isonipecotate hydrochloride, also known as methyl piperidine-4-carboxylate hydrochloride, is a key intermediate in the synthesis of various pharmaceuticals.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7462-86-4 | [2][3][4] |

| Molecular Formula | C₇H₁₃NO₂ · HCl | [2][3] |

| Molecular Weight | 179.65 g/mol | [2][3] |

| Appearance | White solid | [5] |

| Melting Point | 160-161 °C | [2][3] |

| Boiling Point | 193.8 °C at 760 mmHg | [2][3] |

| Density | 1.06 g/cm³ | [2][3] |

| Refractive Index | 1.465 | [2][3] |

| Solubility | Slightly soluble in water. | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of methyl isonipecotate hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.73 | s | 3H | -OCH₃ |

| 3.44-3.39 | m | 2H | Piperidine ring protons |

| 3.15-3.09 | m | 2H | Piperidine ring protons |

| 2.82-2.77 | m | 1H | Piperidine ring proton |

| 2.21-2.16 | m | 2H | Piperidine ring protons |

| 1.99-1.89 | m | 2H | Piperidine ring protons |

Solvent: CD₃OD, Frequency: 400 MHz[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of such compounds.

| m/z | Ion |

| 144.2 | [M + H - HCl]⁺ |

Technique: ESI[5]

Synthesis Protocol

A common method for the synthesis of methyl isonipecotate hydrochloride involves the deprotection of a protected precursor.

General Procedure:

To a solution of methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (1 equivalent) in dichloromethane (DCM), a solution of 4 M hydrochloric acid in ethyl acetate (EtOAc) is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield methyl isonipecotate hydrochloride.[5]

Experimental Protocols

The following are generalized protocols for the characterization techniques mentioned above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared by dissolving an appropriate amount of the solid in a deuterated solvent (e.g., CD₃OD, D₂O). The solution is then transferred to an NMR tube. The ¹H NMR spectrum is acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The FT-IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk.[10][11][12][13][14]

Electrospray Ionization Mass Spectrometry (ESI-MS)

The sample is dissolved in a suitable solvent and introduced into the ESI source of the mass spectrometer. A high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions, which are then analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z).[2][5][15][16][17]

Elemental Analysis

Elemental analysis for carbon, hydrogen, and nitrogen (CHN analysis) is typically performed using a combustion-based elemental analyzer. A weighed amount of the sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. This allows for the determination of the percentage composition of each element in the compound.[18][19][20][21][22]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of methyl isonipecotate hydrochloride.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. keyorganics.net [keyorganics.net]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Methyl isonipecotate, CasNo.2971-79-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 7. Methyl isonipecotate | C7H13NO2 | CID 424914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. eng.uc.edu [eng.uc.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. jascoinc.com [jascoinc.com]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Electrospray Ionization Mass Spectrometry Methodology | FSU Office of Research [research.fsu.edu]

- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. clariant.com [clariant.com]

- 20. azom.com [azom.com]

- 21. nmrmbc.com [nmrmbc.com]

- 22. researchgate.net [researchgate.net]

The Cornerstone of Modern Therapeutics: A Technical Guide to Methyl Piperidine-4-carboxylate Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse array of pharmacologically active compounds. Its rigid piperidine scaffold is a common motif in numerous drugs, influencing their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in drug discovery and development. We delve into detailed experimental protocols for its synthesis and its conversion into prominent active pharmaceutical ingredients (APIs), present quantitative data on the biological activity of derived compounds, and visualize key signaling pathways and synthetic workflows to offer a holistic understanding of its significance.

Introduction

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate biological activity, solubility, and other physicochemical properties. This compound, as a readily available and reactive derivative, has emerged as a cornerstone intermediate for the synthesis of complex molecules, particularly in the development of analgesics and anticoagulants.[3][4] This guide will explore its synthesis and its instrumental role in the creation of high-impact therapeutics.

Synthesis of this compound

The efficient and scalable synthesis of this compound is critical for its widespread use in the pharmaceutical industry. Several synthetic routes have been developed, each with its own set of advantages and disadvantages.

Synthesis from N-Boc Protected Piperidine

A common and high-yielding method involves the deprotection of a commercially available N-Boc (tert-butoxycarbonyl) protected precursor. This method is favored for its clean reaction profile and high purity of the final product.

Table 1: Comparison of Synthetic Routes for this compound and its Derivatives

| Synthetic Route | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |

| Deprotection of N-Boc Piperidine | Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate | 4 M HCl in Ethyl Acetate | 99% | High yield, high purity, mild conditions. | Requires a protected starting material. |

| Esterification of 1-Methylisonipecotic Acid | 1-Methylisonipecotic acid hydrochloride | Thionyl chloride, Methanol | 87% | Readily available starting material. | Use of corrosive and hazardous thionyl chloride. |

| Reductive Amination | Isonipecotic acid, Formaldehyde | Formic acid, Palladium on carbon | 91% (for the N-methylated acid) | One-pot reaction. | Requires hydrogenation, catalyst handling.[5] |

| From 4-Picoline-2-carboxylic acid ethyl ester | 4-Picoline-2-carboxylic acid ethyl ester | Hydrogenation (High Pressure) | - | Direct route to a substituted piperidine. | Requires high-pressure hydrogenation, specialized equipment, potential safety hazards.[4] |

Experimental Protocol: Synthesis from Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate

This protocol details the synthesis of this compound via the deprotection of its N-Boc derivative.

Materials:

-

Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate

-

4 M Hydrochloric acid in Ethyl Acetate

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve Methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (1 equivalent) in a minimal amount of Dichloromethane.

-

To the stirred solution, add 4 M Hydrochloric acid in Ethyl Acetate (2 equivalents).

-

Stir the reaction mixture at room temperature for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid is this compound. The product is typically of high purity and can be used in subsequent steps without further purification.

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a key precursor for several commercially successful drugs. Its structure is central to the pharmacophore of these molecules, dictating their interaction with biological targets.

Remifentanil: A Potent, Short-Acting Opioid Analgesic

Remifentanil is an ultra-short-acting synthetic opioid used for analgesia and sedation during surgery.[6] The piperidine core of remifentanil is derived from methyl piperidine-4-carboxylate.

Table 2: Biological Activity of Drugs Derived from this compound

| Drug | Target | Biological Activity Metric | Value |

| Remifentanil | µ-opioid receptor | Kᵢ | 1.346 nM[7] |

| EC₅₀ (for blunting cardiovascular response) | 2.19 - 3.91 ng/mL[8][9] | ||

| Argatroban | Thrombin | IC₅₀ (for fibrin-bound thrombin) | 2.8 µM[10] |

| Kᵢ | ~39 nM[11] |

Experimental Protocol: Synthesis of a Key Remifentanil Intermediate

The synthesis of remifentanil involves the initial conversion of this compound to methyl 4-(phenylamino)piperidine-4-carboxylate, a key intermediate.

Materials:

-

This compound

-

Aniline

-

Potassium cyanide (KCN)

-

Acetic acid

-

Isopropanol

-

Ammonium hydroxide

-

Chloroform

-

Sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a cooled (ice bath) mixture of 1-benzyl-4-piperidone, potassium cyanide, and aniline in isopropanol, slowly add acetic acid.[12]

-

Heat the mixture at reflux for 4 hours.[12]

-

Cool the reaction to room temperature and pour it into a mixture of ice and concentrated ammonium hydroxide.[12]

-

Extract the aqueous layer with chloroform.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

-

The nitrile is then hydrolyzed to a carboxylic acid and subsequently esterified to the methyl ester. A more direct synthesis of the methyl ester from the nitrile can be achieved by treatment with methanolic hydrogen chloride.[12]

-

The benzyl group is then removed via hydrogenation to yield methyl 4-(phenylamino)piperidine-4-carboxylate.

Note: This is a multi-step process. The provided protocol is a condensed version of the initial steps. The subsequent acylation and alkylation steps lead to the final Remifentanil molecule.

Argatroban: A Direct Thrombin Inhibitor

Argatroban is a synthetic direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia. The (2R, 4R)-4-methylpiperidine-2-carboxylic acid moiety of Argatroban is a key structural component, and its synthesis can be traced back to piperidine-based starting materials.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes associated with drugs derived from this compound can aid in understanding their mechanism of action and synthesis.

Delta-Opioid Receptor Signaling Pathway

Remifentanil, like other opioids, exerts its effects by agonizing opioid receptors. The following diagram illustrates the general signaling cascade initiated by the activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR).

Caption: Delta-Opioid Receptor Signaling Pathway.

General Workflow for API Synthesis from a Key Intermediate

The synthesis of an API from a key intermediate like this compound follows a structured workflow from initial reaction to final product formulation.

Caption: General API Synthesis Workflow.

Conclusion

This compound is an undeniably vital building block in the landscape of medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled the development of life-changing medications. The case studies of Remifentanil and Argatroban highlight the profound impact of this seemingly simple intermediate on modern medicine. As drug discovery continues to evolve, the strategic use of such well-established and versatile scaffolds will remain a cornerstone of designing the next generation of therapeutics. This guide serves as a foundational resource for researchers and professionals in the field, providing both the theoretical background and practical methodologies to leverage the full potential of this compound in their synthetic endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. scllifesciences.com [scllifesciences.com]

- 4. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 5. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. API vs Intermediate: Understand the key differences! [chemoxpharma.com]

- 9. [PDF] Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. | Semantic Scholar [semanticscholar.org]

- 10. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zenodo.org [zenodo.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Piperidine Carboxylate Derivatives

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Its derivatives are integral to over twenty classes of drugs, targeting conditions from neurological disorders to cancer.[2][5] Among the most significant of these are the piperidine carboxylate derivatives, which serve as both biologically active molecules and versatile intermediates for complex pharmaceutical synthesis.[3][6] This guide delves into the discovery, history, and core synthetic methodologies of these crucial compounds, providing detailed experimental insights and data for the modern researcher.

Historical Context: From Pepper to Pharmaceuticals

The story begins with the isolation of the parent heterocycle, piperidine. In 1850, Scottish chemist Thomas Anderson first reported obtaining piperidine from the reaction of piperine—the alkaloid responsible for the pungency of black pepper—with nitric acid.[1] This discovery unveiled a new class of nitrogenous heterocycles, but the full synthetic potential of the piperidine core would not be realized until the 20th century with the advent of catalytic hydrogenation.

The primary route to the piperidine ring is the hydrogenation of pyridine, a process that became a cornerstone of industrial and laboratory synthesis.[1][4] The development of methods to synthesize piperidine carboxylic acids by hydrogenating their pyridinecarboxylic acid precursors marked a significant milestone. Early attempts, however, were often plagued by low yields and side reactions, most notably decarboxylation, where the carboxyl group is lost during the reduction process.[7][8] Groundbreaking work in the 1960s, particularly by chemist Morris Freifelder, demonstrated that catalysts like rhodium and platinum oxide could effectively reduce the pyridine ring while preserving the carboxyl group, especially when reaction conditions such as solvent and pH were carefully controlled.[7][9] This breakthrough opened the door to the efficient synthesis of the three main isomers: pipecolic acid, nipecotic acid, and isonipecotic acid.

Core Piperidine Carboxylate Isomers: Synthesis and Significance

The position of the carboxyl group on the piperidine ring dictates the molecule's chemical properties and biological applications. The three primary isomers—2-, 3-, and 4-piperidinecarboxylic acid—are foundational building blocks in drug discovery.

Pipecolic acid is the simplest homolog of proline and is found in various natural sources. Its synthesis is most commonly achieved through the catalytic hydrogenation of picolinic acid (pyridine-2-carboxylic acid). The proximity of the carboxyl group to the ring nitrogen enhances the neutralizing effect on the basic piperidino nitrogen, facilitating the reduction with platinum oxide catalyst even in a neutral medium.[7]

Nipecotic acid is arguably the most pharmacologically significant of the simple piperidine carboxylates. It is a potent inhibitor of the gamma-aminobutyric acid (GABA) transporter (GAT), preventing the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[10][11] This mechanism of action makes it a valuable lead structure for anticonvulsant drugs.[11][12] The synthesis of nipecotic acid from nicotinic acid (pyridine-3-carboxylic acid) was historically challenging due to decarboxylation.[8] A key innovation was the use of a rhodium-on-alumina catalyst in an aqueous ammonia solution, which successfully prevents decarboxylation and provides high yields.[8][13]

Isonipecotic acid is a highly versatile building block in organic chemistry and a crucial intermediate for pharmaceuticals targeting pain, neurological disorders, and inflammatory conditions.[14] Its symmetrical structure and the accessibility of its carboxyl and amine functionalities make it an ideal scaffold for chemical modification. The synthesis involves the hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid), which proceeds smoothly with catalysts like platinum oxide.[7][15] The nitrogen is often protected with a tert-butoxycarbonyl (Boc) group to allow for selective reactions at the carboxylic acid position.[14]

Found in the areca nut, guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) and isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid) are unsaturated analogs of nipecotic acid and isonipecotic acid, respectively.[16] Guvacine also acts as a GABA uptake inhibitor, while isoguvacine is a GABAA receptor agonist.[17][18] Their discovery highlighted the biological importance of this structural motif and spurred further research into synthetic derivatives.

Quantitative Data: Synthesis of Piperidine Carboxylic Acids

The following tables summarize key quantitative data from foundational and modern synthetic protocols for piperidine carboxylate derivatives.

Table 1: Catalytic Hydrogenation of Pyridinecarboxylic Acids

| Precursor | Product | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Picolinic Acid | Piperidine-2-carboxylic Acid | Platinum Oxide | Water | Room Temp | Low | ~100 | [7] |

| Nicotinic Acid | Piperidine-3-carboxylic Acid | 5% Rhodium on Alumina | Water, Ammonia | Room Temp | 2 atm | >95 | [8] |

| Nicotinic Acid HCl | Piperidine-3-carboxylic Acid HCl | Platinum Oxide | Water | Room Temp | Low | ~100 | [13] |

| Isonicotinic Acid | Piperidine-4-carboxylic Acid | Platinum Oxide | Water | Room Temp | Low | ~100 |[7] |

Table 2: Selected Piperidine Carboxylate Derivatives and Their Pharmacological Activity

| Compound | Derivative Type | Primary Target | Pharmacological Application | Reference |

|---|---|---|---|---|

| Nipecotic acid | Piperidine-3-carboxylic acid | GABA Transporter (GAT1) | Anticonvulsant (lead compound) | [10][11] |

| Tiagabine | N-substituted nipecotic acid derivative | GABA Transporter (GAT1) | Anticonvulsant drug | [11] |

| Guvacine | Tetrahydropyridine-3-carboxylic acid | GABA Transporter (GAT1) | GABA uptake inhibitor | [17][19] |

| Isoguvacine | Tetrahydropyridine-4-carboxylic acid | GABAA Receptor | GABAA receptor agonist | [18] |

| Ceritinib | Piperidine derivative intermediate | Anaplastic Lymphoma Kinase (ALK) | Anticancer agent |[2] |

Key Experimental Protocols

The following protocols are representative of the fundamental synthetic methods for preparing piperidine carboxylate derivatives.

-

Reactor Setup: Place a suspension of nicotinic acid (6.15 g) in water (50 cc) into a Parr-shaker hydrogenation apparatus.

-

Basification: Add 28% aqueous ammonia (5.5 cc) to the suspension to form an ammonium salt solution.

-

Catalyst Addition: Add 5% rhodium-on-alumina catalyst (2.4 g) to the solution.

-

Hydrogenation: Pressurize the reactor with hydrogen to 2 atmospheres. Maintain the reaction at room temperature with shaking. Hydrogen uptake is typically complete in under 4 hours.

-

Workup: Once the reaction is complete, filter off the catalyst.

-

Isolation: Concentrate the filtrate to dryness under reduced pressure. To ensure complete removal of water, treat the residue with anhydrous benzene and reconcentrate. The resulting residue is nipecotic acid of excellent purity.

-

Dissolution: Dissolve isonipecotic acid in a suitable solvent, such as a mixture of water and a miscible organic solvent like dioxane or THF.

-

Base Addition: Add a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the piperidine nitrogen.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to a pH of ~3-4.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure N-BOC-piperidine-4-carboxylic acid.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz provide clear visual representations of workflows, pathways, and molecular relationships.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fuaij.com [fuaij.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. Areca nut - Wikipedia [en.wikipedia.org]

- 17. GABA uptake inhibitors. Synthesis and effects on audiogenic seizures of ester prodrugs of nipecotic acid, guvacine and cis-4-hydroxynipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isoguvacine - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

Methyl Piperidine-4-Carboxylate Hydrochloride: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its versatile structure, featuring a secondary amine and a methyl ester, allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of numerous active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and critical applications as a pharmaceutical intermediate, with a focus on its role in the development of analgesics and peripherally acting opioid receptor antagonists. Detailed experimental protocols for its synthesis and subsequent modifications are presented, alongside key analytical data and safety information. Furthermore, this document illustrates its utility through synthetic workflows and the mechanisms of action of resulting drug molecules.

Chemical and Physical Properties

This compound is a white to yellow solid at room temperature.[1] It is characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 179.64 g/mol | [2][3] |

| CAS Number | 7462-86-4 | [2] |

| Melting Point | 160 °C | [2] |

| Boiling Point | 85-90 °C | [2] |

| Density | 1.06 g/cm³ | [2] |

| Flash Point | 89 °C | [2] |

| Solubility | Slightly soluble in water. | [4] |

| Purity (Typical) | ≥97% | [5] |

| Physical Form | White to Yellow Solid | [1][5] |

Spectral Data for Characterization

| Analytical Method | Data | Reference(s) |

| ¹H NMR (400 MHz, CD₃OD) | δ 3.73 (s, 3H), 3.44-3.39 (m, 2H), 3.15-3.09 (m, 2H), 2.82-2.77 (m, 1H), 2.21-2.16 (m, 2H), 1.99-1.89 (m, 2H) | [6] |

| Mass Spectrometry (ESI) | m/z 144.2 [M + H - HCl]⁺ | [6] |

Synthesis and Experimental Protocols

This compound is commonly synthesized from its N-Boc protected precursor, methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate. The deprotection is typically achieved under acidic conditions.

Synthesis of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group.

-

Reaction Scheme:

Synthesis of the target compound.

-

Experimental Protocol:

-

To a solution of methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (8.88 mmol, 2.16 g) in dichloromethane (DCM, 3 mL), add a 4 M solution of hydrochloric acid in ethyl acetate (EtOAc, 6 mL).[6]

-

Stir the reaction mixture at room temperature for 1.5 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by concentration under reduced pressure.

-

The resulting white solid is this compound (yield: 99%).[6]

-

The product can be further purified by recrystallization if necessary.

-

Key Downstream Reactions

The secondary amine of the piperidine ring is a key site for modification. N-alkylation is a common subsequent reaction to introduce various substituents.

-

General Workflow:

General workflow for N-alkylation.

-

Experimental Protocol (General):

-

Neutralize this compound to its free base form using a suitable base (e.g., sodium bicarbonate or triethylamine) in an appropriate solvent.

-

To a solution of the free base in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate).[7]

-

Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) dropwise at room temperature or 0 °C.[7]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).[7]

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

-

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

-

Experimental Protocol (Alkaline Hydrolysis):

-

Dissolve the methyl piperidine-4-carboxylate derivative in a suitable solvent mixture (e.g., methanol/water).

-

Add an excess of an aqueous base solution, such as sodium hydroxide or potassium hydroxide.[8]

-

Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).[8]

-

Cool the reaction mixture to room temperature and remove the alcohol by distillation.[8]

-

Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[8]

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several important drugs. Its bifunctional nature allows for the construction of complex molecular architectures.

Synthesis of Pethidine (Meperidine)

Pethidine (also known as meperidine) is a synthetic opioid analgesic.[1] While the classical synthesis of pethidine does not start from methyl piperidine-4-carboxylate, a plausible modern synthetic route could involve its N-methylation followed by the introduction of the 4-phenyl group. A more direct route involves the reaction of N,N-bis-(2-chloroethyl)-N-methylamine with benzyl cyanide.[9][10]

-

General Synthetic Workflow for Phenylpiperidine Analgesics:

Workflow for Pethidine-like compounds.

-

Mechanism of Action of Pethidine: Pethidine acts primarily as an agonist at the μ-opioid receptor in the central nervous system.[1][11] This interaction inhibits the transmission of pain signals.[12]

Pethidine's mechanism of action.

Synthesis of Alvimopan

Alvimopan is a peripherally acting μ-opioid receptor antagonist used to accelerate gastrointestinal recovery after surgery.[][14][15] Its synthesis is a multi-step process where a substituted piperidine core is essential.[16][17] While various synthetic routes exist, they all rely on the construction of a specifically substituted piperidine ring.

-

Mechanism of Action of Alvimopan: Alvimopan competitively binds to μ-opioid receptors in the gastrointestinal tract, antagonizing the effects of opioid analgesics on gut motility and secretion without affecting central analgesia.[14][15]

Alvimopan's mechanism of action.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[15]

-

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust.

-

Use only in a well-ventilated area.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store under an inert atmosphere and protect from moisture.[15]

-

Conclusion

This compound is a fundamentally important intermediate for the pharmaceutical industry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the development of a diverse range of therapeutic agents. A thorough understanding of its properties, synthetic transformations, and handling requirements is essential for its effective and safe utilization in drug discovery and development. The examples of pethidine and alvimopan highlight the critical role of the piperidine scaffold in accessing drugs that modulate key physiological pathways, underscoring the continued importance of this intermediate in medicinal chemistry.

References

- 1. Pethidine - Wikipedia [en.wikipedia.org]

- 2. parchem.com [parchem.com]

- 3. biosynth.com [biosynth.com]

- 4. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 7462-86-4 [sigmaaldrich.com]

- 6. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. scribd.com [scribd.com]

- 11. radiusanesthesia.com [radiusanesthesia.com]

- 12. Pethidine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]

- 14. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 16. benchchem.com [benchchem.com]

- 17. medkoo.com [medkoo.com]

Commercial Sourcing and Quality Control of Methyl Piperidine-4-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl piperidine-4-carboxylate hydrochloride (CAS No. 7462-86-4) is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and research chemicals. Its piperidine core is a common motif in drug discovery, making access to high-purity starting materials essential for reproducible and reliable research and development. This technical guide provides an in-depth overview of the commercial supplier landscape for this compound, detailed experimental protocols for its synthesis, and a comprehensive guide to its quality control.

Commercial Suppliers and Pricing

The availability and pricing of this compound can vary significantly between suppliers, based on purity, quantity, and lead times. Below is a summary of representative commercial suppliers and their offerings.

| Supplier | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 97% | 5 g | $23.00 |

| 10 g | $28.75 | ||

| 25 g | $34.50 | ||

| Thermo Scientific Chemicals | 98% | 100 g | $182.00 |

| Amerigo Scientific | 95% | N/A | Contact for Price |

| Anhui Dexinjia Biopharm Co., Ltd. | >98% | kg | $15.00 - $50.00 |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | kg | $10.00 |

| Ouhuang Engineering Materials (Hubei) Co., Ltd. | 99.92% | kg | $5.00 |

| Synthonics Research Laboratories (via IndiaMART) | 97% | 25 g | ~ $167.00 (₹ 12500) |

| 1st Scientific LLC | 98% | 5 g | $4.00 |

| 10 g | $5.00 | ||

| 25 g | $7.00 | ||

| 100 g | $25.00 |

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is often available upon request.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the deprotection of a Boc-protected precursor.

Experimental Protocol: Synthesis from N-Boc-piperidine-4-carboxylic acid methyl ester.[1]

Materials:

-

N-Boc-piperidine-4-carboxylic acid methyl ester

-

4 M Hydrochloric Acid in Ethyl Acetate

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Round Bottom Flask

Procedure:

-

Dissolve N-Boc-piperidine-4-carboxylic acid methyl ester in a minimal amount of dichloromethane in a round bottom flask.

-

To this solution, add a 4 M solution of hydrochloric acid in ethyl acetate. A typical molar excess of HCl is used to ensure complete deprotection.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid is this compound. The product can be further purified by recrystallization if necessary.

Synthesis Workflow

Caption: Synthesis of this compound.

Quality Control and Characterization

Ensuring the identity and purity of this compound is critical for its application in research and drug development. A comprehensive quality control process typically involves a combination of spectroscopic and chromatographic techniques.

Certificate of Analysis (CoA) Specifications

A typical Certificate of Analysis for this compound should include the following information:

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |

| Purity | ≥ 97% (typical) | HPLC or GC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | As per ICH guidelines | Headspace GC |

Key Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the chemical structure of the compound. The characteristic proton signals for this compound are well-defined and can be used for unambiguous identification.[1]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound. A suitable column and mobile phase are used to separate the main component from any impurities.

-

Gas Chromatography (GC): GC can also be employed for purity assessment, particularly for identifying and quantifying volatile impurities.

Supplier Selection Logic

The selection of a suitable supplier involves a logical process that balances cost, quality, and availability.

Caption: Logical workflow for selecting a chemical supplier.

Conclusion

The procurement of this compound requires careful consideration of supplier reputation, product quality, and cost-effectiveness. By understanding the available commercial options, common synthetic routes, and robust quality control methodologies, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Safe Handling of Methyl piperidine-4-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical compound.

Chemical and Physical Properties

This compound is a white to off-white solid. Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 7462-86-4 | [1][2][3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 179.64 g/mol | [2][4] |

| Melting Point | 160°C | [2] |

| Boiling Point | 85-90°C | [2] |

| Flash Point | 89°C | [2] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | Room temperature or under inert gas (nitrogen or Argon) at 2-8°C | [2][5] |

Hazard Identification and Classification

This compound is classified as harmful and an irritant. The primary hazards are summarized in the table below.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[2][4] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][4][6] |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[2][4][6] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 (May cause respiratory irritation)[4][6] |

Hazard Statements: H302, H315, H319, H335[4][5]

Experimental Protocols: Safe Handling and Personal Protection

Strict adherence to the following protocols is mandatory to ensure personal and environmental safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential. The following diagram outlines the required PPE for handling this compound.

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[9][10] Do not breathe dust.[7] Wash hands thoroughly after handling.[7][9] Keep away from heat, sparks, and open flames.[7][11]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[7][10] Store locked up.[7][11] Incompatible materials to avoid include strong oxidizing agents, and acids.[7][12]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures

The following flowchart details the appropriate first aid response to various types of exposure.

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[7][10][11]

-

Special Hazards: Combustion may produce carbon monoxide and nitrogen oxides.[10]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Accidental Release Measures

The following workflow should be initiated in the event of a spill.

Caption: Workflow for responding to an accidental release of this compound.

Disposal Considerations

Dispose of this material and its container at a licensed hazardous-waste disposal plant.[7] Do not allow the product to enter drains.[12] All disposal practices must be in accordance with local, state, and federal regulations.

Disclaimer: This document is intended as a guide and is not exhaustive. Researchers should always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety protocols.

References

- 1. This compound | 7462-86-4 [chemicalbook.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7462-86-4 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. peptide.com [peptide.com]

Methodological & Application

Synthesis of Methyl piperidine-4-carboxylate from N-Boc-piperidine-4-carboxylic acid methyl ester

Application Note: Synthesis of Methyl Piperidine-4-carboxylate

Topic: A Detailed Protocol for the Acid-Catalyzed Deprotection of N-Boc-piperidine-4-carboxylic acid methyl ester.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides detailed protocols for the synthesis of Methyl piperidine-4-carboxylate via the deprotection of its N-Boc-protected precursor, N-Boc-piperidine-4-carboxylic acid methyl ester. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] Methyl piperidine-4-carboxylate is a valuable building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules.[3][4][5] This document outlines two common and efficient methods for Boc deprotection using hydrochloric acid (HCl) and trifluoroacetic acid (TFA), complete with experimental workflows, quantitative data summaries, and a mechanistic overview.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting central nervous system disorders, cancer, and infectious diseases.[5] Its structural and physicochemical properties often enhance a molecule's druggability, metabolic stability, and pharmacokinetic profile.[5] Consequently, the efficient synthesis of functionalized piperidine derivatives like Methyl piperidine-4-carboxylate is of significant interest to drug development professionals.

The synthesis of this key intermediate often involves the use of a protecting group for the piperidine nitrogen to prevent unwanted side reactions. The Boc group is ideal for this purpose and is typically removed in the final steps of a synthetic sequence. The deprotection is an acid-catalyzed elimination reaction that proceeds cleanly and often in high yield.[2][6] This note focuses on providing reliable and reproducible protocols for this critical transformation.

Reaction Mechanism and Pathway

The acid-catalyzed deprotection of the N-Boc group proceeds through a well-established mechanism.[6] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., HCl or TFA).[2] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][6] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free secondary amine as its corresponding salt (e.g., hydrochloride or trifluoroacetate).[1][6] The tert-butyl cation typically gets quenched or deprotonates to form isobutylene gas.[6]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Applications in Drug Development

Methyl piperidine-4-carboxylate is a versatile building block used in the synthesis of a variety of pharmaceutical agents. Its applications include:

-

Reactant for C-H Activation: It is used in directed transition metal-catalyzed sp3 C-H activation reactions for the C-2 arylation of piperidines.[4]

-

Synthesis of Inhibitors: The compound serves as a precursor for orally available naphthyridine protein kinase D inhibitors.[4]

-

Antitubercular Agents: It is a key starting material in the development of novel antitubercular drugs.[4]

-

General Scaffolding: The piperidine ring is a fundamental component in drugs targeting various conditions, and this ester provides a convenient handle for further chemical modifications.[7][8]

Experimental Protocols

An overview of the general experimental workflow is presented below. This involves dissolving the starting material, adding the acidic reagent, monitoring the reaction, and finally working up and isolating the product.

Caption: General experimental workflow for N-Boc deprotection.

Protocol 1: Deprotection using Hydrochloric Acid (HCl)

This protocol is adapted from a procedure that specifically details the conversion of methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate to its hydrochloride salt with a reported yield of 99%.[9]

Materials and Equipment:

-

N-Boc-piperidine-4-carboxylic acid methyl ester

-

4 M Hydrochloric acid in Ethyl Acetate (EtOAc) or Dioxane[9][10]

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (optional)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add N-Boc-piperidine-4-carboxylic acid methyl ester (e.g., 2.16 g, 8.88 mmol).[9]

-

Dissolve the starting material in a minimal amount of dichloromethane (e.g., 3 mL).[9]

-

To this solution, add a solution of 4 M HCl in ethyl acetate (e.g., 6 mL).[9] Alternatively, 4 M HCl in dioxane is commonly used and effective.[10][11]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1.5 to 16 hours).[9][10]

-

Upon completion, remove the solvent by concentrating the mixture under reduced pressure using a rotary evaporator.[9]

-

The resulting white solid is the desired product, Methyl piperidine-4-carboxylate hydrochloride, which can be used in the next step without further purification.[9]

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general and highly effective method for Boc deprotection.[12]

Materials and Equipment:

-

N-Boc-piperidine-4-carboxylic acid methyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc-piperidine-4-carboxylic acid methyl ester in dichloromethane (e.g., a 0.1-0.5 M solution) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid to the solution. A common ratio is between 20% and 50% TFA in DCM (v/v).[12][13] For example, add an equal volume of TFA as the solvent used.[12]

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-3 hours). The evolution of CO2 gas may be observed.[2]

-

Once the reaction is complete, concentrate the solution in vacuo to remove the excess TFA and solvent.

-

The resulting residue is the trifluoroacetate salt of the product. If the free amine is required, an aqueous basic work-up (e.g., washing with saturated NaHCO3 solution) followed by extraction with an organic solvent would be necessary.[12]

Data Summary

The following table summarizes various conditions reported in the literature for the acid-catalyzed deprotection of N-Boc protected amines.

| Method/Reagents | Solvent(s) | Time | Temperature | Yield | Reference(s) |

| 4 M HCl in EtOAc | Dichloromethane (DCM) | 1.5 h | Room Temp. | 99% | [9] |

| 4 M HCl in Dioxane | Dioxane | 16 h | Room Temp. | High Yield | [10] |

| 6 N HCl (aqueous) | Ether/Water | Not specified | Room Temp. | High Yield | [14] |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-3 h | 0°C to Room Temp. | >95% (Typical) | [12] |

| Conc. HCl | Acetone/Water | Not specified | Not specified | Good (79-88%) |

Safety Precautions

-

Strong Acids: Both hydrochloric acid and trifluoroacetic acid are highly corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Gas Evolution: The deprotection reaction releases carbon dioxide and potentially isobutylene as gaseous byproducts. Ensure the reaction is not performed in a sealed system to avoid pressure build-up.[1][6]

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

References

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 7462-86-4 [chemicalbook.com]

- 10. Boc Deprotection - HCl [commonorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. peptide.com [peptide.com]

- 14. jgtps.com [jgtps.com]

Application Notes and Protocols for the Esterification of Piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of piperidine-4-carboxylic acid, a key building block in the synthesis of a wide range of pharmaceutical compounds. The protocols cover the preparation of methyl, ethyl, and tert-butyl esters, which are common intermediates in drug discovery and development. Furthermore, this guide includes a comparative analysis of different esterification methods and a visualization of a relevant biological signaling pathway to provide context for the application of these compounds.

Introduction

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). As a partial agonist of the GABA-A receptor, its derivatives are of significant interest in the development of therapeutics for neurological disorders. The esterification of the carboxylic acid moiety is a fundamental step in the synthesis of more complex molecules with tailored pharmacological profiles, including tranquilizers, antiarrhythmic drugs, and monoamine neurotransmitter re-uptake inhibitors. The choice of ester group can significantly influence the physicochemical properties of the resulting molecule, such as solubility, stability, and cell permeability.

Comparative Data of Esterification Methods

The following table summarizes quantitative data for various methods of esterifying piperidine-4-carboxylic acid, allowing for an easy comparison of reaction conditions and yields.

| Ester Type | Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl Ester | Alkylation | N-Boc-piperidine-4-carboxylic acid, Iodomethane | K₂CO₃ | DMF | Room Temp. | 3 | High | [1] |

| Diazoalkane | N-Boc-piperidine-4-carboxylic acid, Trimethylsilyl diazomethane | - | Acetonitrile/Methanol | 0 to RT | 3.5 | 90 | [1] | |

| Fischer-Speier | Piperidine-4-carboxylic acid, Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | - | - | [2] | |